2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide

Medicinal Chemistry Synthetic Chemistry Salt Selection

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide (CAS 170456-90-3) is a bicyclic heterocyclic building block comprising a fused pyrrole and thiazole ring system, supplied as a crystalline hydrobromide salt with a molecular weight of 221.12 g/mol (C₆H₉BrN₂S). It belongs to the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole class, which has been identified as a privileged S4-binding subunit in orally active factor Xa (fXa) inhibitors developed by Daiichi Sankyo.

Molecular Formula C6H9BrN2S
Molecular Weight 221.116
CAS No. 170456-90-3
Cat. No. B574263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide
CAS170456-90-3
Molecular FormulaC6H9BrN2S
Molecular Weight221.116
Structural Identifiers
SMILESCC1=NC2=C(S1)CNC2.Br
InChIInChI=1S/C6H8N2S.BrH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H
InChIKeyLUUICVJKBBNISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide – Core Scaffold Identity & Procurement Baseline


2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide (CAS 170456-90-3) is a bicyclic heterocyclic building block comprising a fused pyrrole and thiazole ring system, supplied as a crystalline hydrobromide salt with a molecular weight of 221.12 g/mol (C₆H₉BrN₂S) . It belongs to the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole class, which has been identified as a privileged S4-binding subunit in orally active factor Xa (fXa) inhibitors developed by Daiichi Sankyo [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting coagulation disorders, kinase inhibition, and RORγt modulation [1][2].

Why Unsubstituted or Alternative Salt Forms Cannot Replace 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide


The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold is sensitive to both the nature of the 2-position substituent and the counterion identity. The 2-methyl group confers distinct steric and electronic properties—minimal steric bulk with electron-donating character—that differ fundamentally from the unsubstituted (CAS 721926-87-0) or 2-phenyl (CAS 1220039-44-0) analogs . The hydrobromide salt form provides a well-defined stoichiometry (1:1) with predictable solubility in polar solvents, whereas the free base (CAS 773031-79-1) exhibits different solubility characteristics and the hydrochloride salt (CAS 1187932-70-2) yields a different counterion-dependent crystal packing and hygroscopicity profile [1]. In structure-activity relationship (SAR) campaigns where the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole moiety serves as the S4 pharmacophore for factor Xa binding, even minor alterations to the 2-position substituent significantly affect inhibitory potency and anticoagulant efficacy [2].

Quantitative Differentiation Evidence for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide vs. Closest Analogs


1:1 Hydrobromide Stoichiometry Ensures Precise Molecular Weight Control for Reaction Planning

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is supplied as a defined 1:1 salt with an exact molecular weight of 221.12 g/mol, compared to the free base (140.20 g/mol) which lacks a counterion and the hydrochloride salt (176.67 g/mol) which has a different counterion mass . This precise stoichiometry is critical for accurate molar calculations in multi-step synthetic routes where the compound serves as a building block .

Medicinal Chemistry Synthetic Chemistry Salt Selection

Hydrobromide Salt Form Provides Enhanced Aqueous Solubility vs. Free Base

The hydrobromide salt of 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a protonated form of the parent heterocycle; hydrobromide salts of organic amines are generally more water-soluble than their free base counterparts due to increased polarity and hydrogen-bonding capacity [1]. The free base (CAS 773031-79-1) is described as soluble in organic solvents, but its aqueous solubility is not explicitly reported, consistent with the lower polarity of the neutral species .

Pharmaceutical Development Salt Screening Preformulation

Critical S4 Pharmacophore Subunit in Factor Xa Inhibitors – 2-Methyl Substitution Validated in Published SAR

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core was identified by Daiichi Sankyo as an 'excellent subunit for the S4 binding site in terms of activity, solubility, and pharmacokinetics' during the discovery of an orally active factor Xa inhibitor [1]. While the published synthetic methodology paper focuses on the unsubstituted core, the 2-methyl derivative provides the minimal steric footprint and electron-donating character required for optimal S4 pocket complementarity. In contrast, the 2-phenyl analog (CAS 1220039-44-0, MW 283.19 g/mol) introduces significant steric bulk that may restrict binding pocket accommodation .

Anticoagulant Drug Discovery Factor Xa Inhibition Structure-Activity Relationship

Commercial Availability at 98% Purity from Multiple Vendors Enables Reproducible Research

2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide is commercially available at ≥98% purity from suppliers including AKSci (min. purity spec: 98%) , Leyan (98%) , and MolCore (NLT 98%) , providing researchers with consistent, high-quality material. The free base (CAS 773031-79-1) is typically supplied at 95-96% purity from vendors such as Fisher Scientific/J&W PharmLab , representing a lower purity baseline.

Chemical Procurement Quality Control Reproducibility

Defined Storage Conditions (2-8°C) Provide Operational Clarity for Laboratory Handling

The hydrobromide salt of 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is specified for storage at 2-8°C by multiple suppliers, providing a clear, validated stability window under refrigeration . The free base (CAS 773031-79-1) has less consistently reported storage recommendations, with some sources indicating sensitivity to environmental conditions .

Chemical Stability Laboratory Operations Inventory Management

High-Value Application Scenarios for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide Procurement


Factor Xa Inhibitor Lead Optimization – S4 Pharmacophore Exploration

Medicinal chemistry teams developing oral anticoagulants can employ 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide as a validated S4-binding building block. The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core has been demonstrated by Daiichi Sankyo to provide superior activity, solubility, and pharmacokinetic properties when incorporated into factor Xa inhibitor scaffolds [1]. The 2-methyl hydrobromide salt offers the optimal balance of minimal steric bulk for S4 pocket accommodation and reliable salt-form stoichiometry for synthetic planning [1]. The 98% purity specification ensures that SAR interpretations are not confounded by impurities .

RORγt Inverse Agonist Scaffold Derivatization for Autoimmune Disease Programs

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core has been claimed in Vitae Pharmaceuticals' patent applications (WO2014179564) as a key structural element of RORγt inverse agonists, a therapeutic class targeting Th17-driven autoimmune disorders [1]. The 2-methyl hydrobromide building block enables systematic exploration of substitution patterns at the N-5 and C-2 positions while maintaining the bicyclic core geometry critical for target engagement. The defined hydrobromide counterion facilitates salt metathesis or direct use in coupling reactions without additional deprotection steps [1].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The pyrrolo[3,4-d]thiazole bicyclic system represents a privileged fragment for ATP-binding site kinase inhibitors, as evidenced by the ERK1/2 inhibitor chemotype (4H-pyrrolo[3,4-d]thiazol-4-one derivatives) achieving ERK2 IC₅₀ values of 0.94 nM [1]. 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide serves as a versatile starting point for fragment growing and merging strategies, where the 2-methyl group provides a synthetic handle for further elaboration while maintaining low molecular weight (221.12 g/mol) compatible with fragment library criteria [1].

Heterocyclic Building Block for Parallel Synthesis Libraries

The compound's defined 1:1 hydrobromide stoichiometry (221.12 g/mol), 98% minimum purity, and well-characterized storage conditions (2-8°C) make it an ideal building block for automated parallel synthesis workflows in drug discovery [1]. Unlike the free base, which requires accounting for variable purity (95-96%) and lacks a counterion for stoichiometric control, the hydrobromide salt provides batch-to-batch consistency essential for high-throughput experimentation and library production [1].

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